molecular formula C7H11N5O B13123875 1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-methylpropan-1-one CAS No. 30099-83-3

1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-methylpropan-1-one

Katalognummer: B13123875
CAS-Nummer: 30099-83-3
Molekulargewicht: 181.20 g/mol
InChI-Schlüssel: XRCIUQOTZXTOMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-methylpropan-1-one typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with appropriate alkylating agents under controlled conditions. One common method involves the use of 2,4,6-triamino-1,3,5-triazine and 2-methylpropan-1-one in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds .

Wissenschaftliche Forschungsanwendungen

1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

30099-83-3

Molekularformel

C7H11N5O

Molekulargewicht

181.20 g/mol

IUPAC-Name

1-(4,6-diamino-1,3,5-triazin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C7H11N5O/c1-3(2)4(13)5-10-6(8)12-7(9)11-5/h3H,1-2H3,(H4,8,9,10,11,12)

InChI-Schlüssel

XRCIUQOTZXTOMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1=NC(=NC(=N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.